molecular formula C9H8FNO B1304954 3-(4-Fluorophenoxy)propanenitrile CAS No. 85169-02-4

3-(4-Fluorophenoxy)propanenitrile

Cat. No. B1304954
CAS RN: 85169-02-4
M. Wt: 165.16 g/mol
InChI Key: MSQBUHCLFYFIGC-UHFFFAOYSA-N
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Patent
US04625042

Procedure details

A mixture of 11.2 g of 4-fluorophenol, 10.6 g of acrylonitrile and 2.02 g of triethylamine was refluxed for 16 hours with stirring and then acrylonitrile, triethylamine and 4-fluorophenol were removed under reduced pressure. The obtained residue was diluted with ether, washed successively with 10% aqueous solution of sodium hydroxide and 2N hydrochloric acid and dehydrated with anhydrous magnesium sulfate. Ether was distilled away to give 11.51 g of colorless liquid of 3-(4-fluorophenoxy)propionitrile (yield: 70%).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](#[N:12])[CH:10]=[CH2:11]>C(N(CC)CC)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:11][CH2:10][C:9]#[N:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
2.02 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
acrylonitrile, triethylamine and 4-fluorophenol were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The obtained residue was diluted with ether
WASH
Type
WASH
Details
washed successively with 10% aqueous solution of sodium hydroxide and 2N hydrochloric acid
DISTILLATION
Type
DISTILLATION
Details
Ether was distilled away

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.51 g
Name
Type
product
Smiles
FC1=CC=C(OCCC#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.